AZD-4769
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
AZD-4769 bioactive chemical.
Scientific Research Applications
Ovarian Carcinoma Treatment:
- AZD1152, a form of AZD-4769, showed potential in treating cisplatin-resistant ovarian carcinoma. It inhibited cancer cell proliferation and induced apoptosis, particularly when combined with cisplatin, suggesting additive effects. This research implies this compound could be a promising agent in ovarian cancer therapy (Ma & Li, 2013).
Renal Cell Carcinoma (RCC) Treatment:
- The study on AZD-2014, a variant of this compound, demonstrated significant inhibition of RCC cell survival and growth. It disrupted mTORC1/2 assembly and activation and induced RCC cell apoptosis. This suggests its potential use in RCC treatment, especially considering its effectiveness in inhibiting tumor growth in xenograft models (Zheng et al., 2015).
Colorectal Cancer Treatment:
- AZD-2014 also demonstrated significant inhibition of colorectal cancer cell growth, both in vitro and in vivo. It blocked mTORC1 and mTORC2 activation in colorectal cancer cells, suggesting its utility in the treatment of this cancer type (Huo et al., 2014).
KRAS-dependent Tumors:
- AZD4785, another form of this compound, showed promise in targeting KRAS-dependent tumors. It selectively depleted cellular KRAS mRNA and protein, resulting in inhibition of downstream pathways and antiproliferative effects in KRAS mutant cells. This indicates its potential as a therapeutic for KRAS-driven human cancers (Ross et al., 2017).
Pulmonary Tuberculosis:
- AZD-5847, related to this compound, was studied for its pharmacokinetics in patients with tuberculosis. However, its PK/PD profiles were less favorable than other similar drugs, which might explain its poor bactericidal activity in recent studies (Alsultan et al., 2017).
Ovarian Cancer Treatment:
- The PI3K/Akt inhibitors, including AZD compounds, showed significance in treating epithelial ovarian carcinoma (EOC). These compounds sensitized chemoresistant ovarian cancer cells to treatment, suggesting their potential as therapeutic agents for ovarian cancer (Wu et al., 2020).
Breast Cancer Treatment:
- The AKT inhibitor AZD5363, when combined with paclitaxel, was well tolerated and showed efficacy in patients with metastatic breast cancer. This indicates its potential use in breast cancer treatment, particularly when combined with other drugs (Turner et al., 2015).
Properties
Molecular Formula |
C14H11FN2O2 |
---|---|
Appearance |
Solid powder |
Synonyms |
AZD4769; AZD-4769; AZD 4769.; NONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.